molecular formula C24H12Br4N2 B8196210 3,3',6,6'-Tetrabromo-9,9'-bicarbazole

3,3',6,6'-Tetrabromo-9,9'-bicarbazole

Cat. No.: B8196210
M. Wt: 648.0 g/mol
InChI Key: LKMQOHZSJWNVED-UHFFFAOYSA-N
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Description

Significance of Carbazole (B46965) and Bicarbazole Derivatives in Organic Electronics and Materials Science

Carbazole and its derivatives are well-established, high-performance organic materials that are integral to the field of optoelectronics. oldcitypublishing.com Their widespread use stems from a combination of advantageous properties, including excellent thermal and photochemical stability. oldcitypublishing.com The carbazole moiety possesses intrinsic hole-transporting characteristics and a high triplet energy, making it a favored component in the design of host materials for phosphorescent organic light-emitting diodes (OLEDs). nih.govresearchgate.net The ability to easily functionalize the carbazole skeleton at various positions (notably C-3, C-6, and N-9) allows for the fine-tuning of its electronic and physical properties, leading to a diverse range of applications. oldcitypublishing.comnih.gov

The strategic dimerization of carbazole units to form bicarbazoles further enhances these properties. Bicarbazole derivatives often exhibit a higher glass transition temperature and improved morphological stability compared to their single-carbazole counterparts. chemicalbook.com The extended π-conjugation in bicarbazoles can lead to superior charge transport properties. chemicalbook.comspiedigitallibrary.orgdeepdyve.com Depending on the linkage position between the two carbazole units (e.g., 3,3', 3,4', 4,4', or 9,9'), the resulting electronic properties, such as triplet energy and charge mobility, can be precisely engineered. nih.govresearchgate.netnih.gov This versatility has made bicarbazole derivatives essential building blocks for a wide array of organic electronic devices, including OLEDs, organic solar cells, and organic field-effect transistors. oldcitypublishing.comrsc.orgossila.com

The Unique Role of 3,3',6,6'-Tetrabromo-9,9'-bicarbazole (TBBCz) as a Versatile Molecular Building Block

This compound (TBBCz) is a key derivative that serves as a highly versatile precursor for a multitude of advanced materials. ossila.com Its structure, featuring two carbazole units joined by a nitrogen-nitrogen bond and bearing four bromine atoms at strategic positions, makes it an ideal building block for creating complex, high-performance materials. ossila.comsmolecule.com The bromine atoms are reactive sites, enabling facile post-synthetic modification through various cross-coupling reactions, such as Suzuki and Sonogashira polymerizations. acs.orgossila.com

This reactivity allows TBBCz to be used as a monomer in the synthesis of conjugated microporous polymers (CMPs) and covalent organic frameworks (COFs). ossila.comacs.org The resulting materials inherit the desirable electronic properties of the bicarbazole core while gaining high surface areas and permanent porosity. The distinct "butterfly" shape of the 9,9'-bicarbazole (B186256) unit provides a rigid, three-dimensional scaffold, which is crucial for building robust porous networks. ossila.com

Below are some of the key properties of this compound:

PropertyValue
Chemical Formula C₂₄H₁₂Br₄N₂
Molecular Weight 647.98 g/mol
CAS Number 18628-03-0
Appearance Solid
Key Structural Feature Two 3,6-dibromocarbazole (B31536) units linked at the 9,9' (N-N) positions

Note: Data sourced from multiple chemical suppliers and databases. ossila.comnih.govcymitquimica.comchemicalbook.comlead-sciences.com

Overview of Key Research Areas for TBBCz and its Derivatives

The unique structural and chemical attributes of TBBCz have positioned it at the forefront of several key research areas. Its derivatives are being extensively investigated for a range of applications, primarily centered around porous materials with tailored functionalities.

One of the most prominent applications is in gas capture and separation . Covalent organic frameworks synthesized from TBBCz precursors have demonstrated significant potential for capturing carbon dioxide (CO₂) and for separating acetylene (B1199291) (C₂H₂) from other gases like methane (B114726) (CH₄). ossila.com The high surface area and the nitrogen-rich bicarbazole skeleton of these materials contribute to their strong adsorption capabilities. ossila.comacs.orgnih.gov

Another critical area of research is in energy storage . Bicarbazole-based covalent triazine frameworks (CTFs) derived from TBBCz have been developed as high-performance electrode materials for supercapacitors. ossila.comnih.gov These materials exhibit high capacitance, excellent rate capability, and long cycle life, owing to the densely packed redox-active bicarbazole units within a porous and stable framework. ossila.comrsc.org

Furthermore, TBBCz-derived materials are being explored for environmental remediation . Conjugated microporous polymers based on N,N'-bicarbazole have shown exceptional ability to adsorb organic dyes from water, suggesting their potential use in water purification and treatment. acs.org The high surface area and π-conjugated structure facilitate the effective removal of pollutants. acs.org

Finally, the development of novel heterogeneous photocatalysts represents an emerging application. Covalent triazine frameworks incorporating the N,N'-bicarbazole structure have been shown to be efficient photocatalysts for the degradation of organic pollutants and for selective oxidation reactions under visible light. acs.org

Research AreaApplicationKey Finding
Gas Capture & Separation CO₂ uptake, C₂H₂/CH₄ and C₂H₂/CO₂ separationBicarbazole-based COFs show high uptake capacity and selectivity due to their microporous structure and specific interaction sites. ossila.com
Energy Storage Supercapacitor electrodesCovalent triazine frameworks (Car-CTFs) exhibit high specific capacitance (up to 545 F/g) and excellent cycling stability. ossila.comnih.gov
Environmental Remediation Adsorption of organic dyes from waterN,N'-bicarbazole CMPs demonstrate very high adsorption capacity for dyes like methylene (B1212753) blue. acs.org
Photocatalysis Degradation of pollutants, selective organic synthesisBicarbazole-based CTFs act as efficient and reusable heterogeneous photocatalysts under visible light. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromo-9-(3,6-dibromocarbazol-9-yl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H12Br4N2/c25-13-1-5-21-17(9-13)18-10-14(26)2-6-22(18)29(21)30-23-7-3-15(27)11-19(23)20-12-16(28)4-8-24(20)30/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMQOHZSJWNVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2N4C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12Br4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 3,3 ,6,6 Tetrabromo 9,9 Bicarbazole

Synthesis of Key Precursors for TBBCz

The foundation for the synthesis of 3,3',6,6'-Tetrabromo-9,9'-bicarbazole lies in the efficient preparation of its precursor, 3,6-dibromocarbazole (B31536). This section details a widely employed method for the synthesis of this crucial intermediate.

Preparation of 3,6-Dibromocarbazole

The synthesis of 3,6-dibromocarbazole is most commonly achieved through the direct bromination of carbazole (B46965). A prevalent and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent, such as N,N-dimethylformamide (DMF).

The reaction is typically initiated by dissolving carbazole in DMF and cooling the solution to 0°C. A solution of NBS, also in DMF, is then added dropwise to the cooled carbazole solution. The reaction mixture is subsequently allowed to warm to room temperature and stirred for a designated period, often several hours, to ensure the completion of the dibromination. The electrophilic substitution occurs preferentially at the 3 and 6 positions of the carbazole ring due to the directing effects of the nitrogen heteroatom.

Upon completion, the reaction mixture is poured into water, which causes the precipitation of the crude 3,6-dibromocarbazole. The solid product is then collected by filtration and washed with water to remove any residual DMF and other water-soluble impurities. Further purification of the crude product is typically carried out by recrystallization from a suitable solvent, such as ethanol, to yield white crystalline 3,6-dibromocarbazole. The progress and purity of the product can be monitored using techniques like Thin Layer Chromatography (TLC).

Direct Synthesis of this compound

The direct synthesis of this compound is achieved through the oxidative dimerization of the 3,6-dibromocarbazole precursor. This N-N coupling reaction forms the characteristic 9,9'-bicarbazole (B186256) linkage.

Oxidative Dimerization Strategies

The formation of the N-N bond in 9,9'-bicarbazoles can be accomplished through various oxidative coupling strategies. These methods typically involve the use of a stoichiometric oxidant to facilitate the removal of hydrogen atoms from the N-H bonds of two carbazole molecules, leading to the formation of a nitrogen-centered radical or a related reactive intermediate. Subsequent coupling of these intermediates results in the desired bicarbazole structure. A range of oxidizing agents have been explored for the oxidative homo-coupling of carbazoles, including potassium permanganate (B83412) (KMnO4), silver oxide (Ag2O), and sodium dichromate (Na2Cr2O7). acs.org

Reaction Conditions and Optimization (e.g., use of potassium permanganate in acetone)

A frequently utilized method for the synthesis of symmetric N,N'-bicarbazoles involves the use of potassium permanganate as the oxidant in an acetone (B3395972) solvent system. acs.org In a typical procedure, 3,6-dibromocarbazole is dissolved in acetone, and a finely powdered potassium permanganate is added portion-wise to the solution while stirring vigorously.

The optimization of this reaction is crucial for achieving a high yield of the desired product. Key parameters that can be adjusted include:

Stoichiometry of the Oxidant: The molar ratio of potassium permanganate to 3,6-dibromocarbazole is a critical factor. An excess of the oxidant is generally required to drive the reaction to completion, but a large excess can lead to over-oxidation and the formation of undesired byproducts.

Reaction Temperature: The reaction is often carried out at room temperature or with gentle heating. Higher temperatures can accelerate the reaction rate but may also promote side reactions.

Reaction Time: The duration of the reaction is monitored to ensure the complete consumption of the starting material. This can be followed by techniques such as TLC.

Solvent: Acetone is a commonly used solvent due to its ability to dissolve the carbazole precursor and its relative inertness under the reaction conditions.

Purification Techniques and Yield Optimization

Following the completion of the oxidative dimerization reaction, the crude this compound must be purified to remove unreacted starting materials, the manganese dioxide byproduct from the permanganate reduction, and any other impurities.

A standard workup procedure involves filtering the reaction mixture to remove the solid manganese dioxide. The filtrate, containing the product, is then concentrated. The crude product can be further purified by washing with various solvents to remove residual impurities. For instance, washing with hot ethyl acetate (B1210297) can be employed.

To obtain a highly pure product, techniques such as column chromatography or recrystallization from a suitable solvent system are often necessary. For optimization of the yield, careful control of the reaction parameters as described in the previous section is paramount. Minimizing side reactions and ensuring an efficient workup and purification process are key to maximizing the isolated yield of this compound.

Functionalization Pathways of this compound

The four bromine atoms on the this compound scaffold serve as versatile handles for further chemical modifications, allowing for the synthesis of a wide range of functional derivatives. These post-synthetic modifications are crucial for tailoring the properties of the bicarbazole core for specific applications, particularly in the development of advanced materials such as Covalent Organic Frameworks (COFs).

The bromine substituents are amenable to various transition-metal-catalyzed cross-coupling reactions. For example, the Ullmann coupling reaction, which involves the copper-catalyzed formation of carbon-heteroatom or carbon-carbon bonds, can be employed. mdpi.com This allows for the introduction of a variety of functional groups, including amines, ethers, and other carbon-based substituents, by reacting the bromo-substituted bicarbazole with appropriate nucleophiles or coupling partners.

The ability to perform stepwise functionalization is particularly valuable, as it allows for the precise engineering of the molecular architecture and properties of the final product. This chemical versatility makes this compound a highly valuable and adaptable building block in the synthesis of complex organic materials. acs.orgmdpi.com

Transformation to Tetracarbaldehyde Derivatives

The conversion of this compound to its corresponding tetracarbaldehyde derivative, 9,9'-bicarbazole-3,3',6,6'-tetracarbaldehyde, is a crucial step for introducing formyl groups that can undergo further chemical modifications. A common and effective method for this transformation is the lithiation of the aryl bromide followed by quenching with a suitable formylating agent, such as N,N-dimethylformamide (DMF). thieme-connect.dethieme-connect.de

This reaction typically proceeds via a halogen-metal exchange. The tetrabromo-bicarbazole is treated with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). This generates a tetralithiated intermediate, which is then reacted with an excess of DMF. Subsequent acidic workup hydrolyzes the resulting adduct to yield the desired tetracarbaldehyde. The efficiency of this reaction is highly dependent on the precise control of stoichiometry and temperature to avoid side reactions.

Table 1: Synthesis of 9,9'-Bicarbazole-3,3',6,6'-tetracarbaldehyde

Parameter Details
Starting Material This compound
Reagents n-Butyllithium, N,N-Dimethylformamide (DMF)
Solvent Tetrahydrofuran (THF)
Temperature -78 °C to room temperature
Reaction Type Lithiation-Formylation

| Product | 9,9'-Bicarbazole-3,3',6,6'-tetracarbaldehyde |

Conversion to Tetracyano Derivatives

The introduction of cyano groups to the bicarbazole core can be achieved through the conversion of the tetrabromo derivative to 3,3',6,6'-tetracyano-9,9'-bicarbazole. These tetracyano compounds are valuable as precursors for carboxylic acids, amines, and other nitrogen-containing heterocycles. nih.govresearchgate.net A prominent method for this transformation is the palladium-catalyzed cyanation reaction.

In a typical procedure, this compound is reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand. researchgate.net The choice of catalyst, ligand, and solvent system is critical for achieving high yields and purity. Common catalysts include palladium(0) complexes, and ligands can range from phosphines to N-heterocyclic carbenes. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent like DMF or dimethylacetamide (DMAc).

Table 2: Synthesis of 3,3',6,6'-Tetracyano-9,9'-bicarbazole

Parameter Details
Starting Material This compound
Reagents Zinc Cyanide (Zn(CN)₂) or Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]), Palladium Catalyst, Ligand
Solvent N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc)
Reaction Type Palladium-Catalyzed Cyanation

| Product | 3,3',6,6'-Tetracyano-9,9'-bicarbazole |

Derivatization to Tetraboronic-Pinacolate Esters for Suzuki Coupling

The derivatization of this compound to its corresponding tetraboronic-pinacolate ester, 3,3',6,6'-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-bicarbazole, is a key step for enabling its participation in Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov This transformation opens up a vast array of possibilities for synthesizing complex conjugated molecules by forming new carbon-carbon bonds.

One common method for this derivatization is the Miyaura borylation. This reaction involves the palladium-catalyzed coupling of the tetrabromo-bicarbazole with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. nih.gov Alternatively, the tetraboronic ester can be synthesized through a lithiation-borylation sequence. In this approach, the tetrabromo starting material is first treated with an organolithium reagent to form the tetralithiated intermediate, which is then quenched with an electrophilic boron source like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. nih.gov

Table 3: Synthesis of 3,3',6,6'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-bicarbazole

Parameter Details
Starting Material This compound
Method 1 (Miyaura Borylation) Reagents: Bis(pinacolato)diboron (B₂pin₂), Palladium Catalyst, Base
Method 2 (Lithiation-Borylation) Reagents: n-Butyllithium, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Product | 3,3',6,6'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-bicarbazole |

Synthesis of Tetraaniline Derivatives

The synthesis of tetraaniline derivatives, such as N,N,N',N'-tetraphenyl-[9,9'-bicarbazole]-3,3',6,6'-tetraamine, from this compound is typically accomplished through a palladium-catalyzed C-N cross-coupling reaction, most notably the Buchwald-Hartwig amination. nih.govrsc.orgresearchgate.net This reaction is a powerful tool for the formation of carbon-nitrogen bonds and is widely used in the synthesis of arylamines.

In this process, the tetrabromo-bicarbazole is reacted with four equivalents of aniline (B41778) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and base is crucial for the success of the reaction and can influence the yield and purity of the product. The reaction is typically carried out in an inert solvent, such as toluene (B28343) or dioxane, at elevated temperatures.

Table 4: Synthesis of N,N,N',N'-Tetraphenyl-[9,9'-bicarbazole]-3,3',6,6'-tetraamine

Parameter Details
Starting Material This compound
Reagents Aniline, Palladium Catalyst, Phosphine Ligand, Base
Solvent Toluene or Dioxane
Reaction Type Buchwald-Hartwig Amination

| Product | N,N,N',N'-Tetraphenyl-[9,9'-bicarbazole]-3,3',6,6'-tetraamine |

Formation of Tetrakis(methylbenzoic acid) Derivatives

The formation of tetrakis(methylbenzoic acid) derivatives, specifically 4,4',4'',4'''-(9,9'-bicarbazole-3,3',6,6'-tetrayl)tetrakis(benzoic acid), involves a multi-step synthetic sequence that typically utilizes the tetraboronic-pinacolate ester of bicarbazole as a key intermediate. This synthesis exemplifies the utility of the Suzuki-Miyaura cross-coupling reaction for constructing complex molecular architectures.

The first step involves the Suzuki-Miyaura coupling of 3,3',6,6'-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-bicarbazole with a suitable coupling partner, such as methyl 4-bromobenzoate. This reaction is catalyzed by a palladium complex in the presence of a base and yields the corresponding tetrakis(methyl benzoate) derivative. In the final step, the four methyl ester groups are hydrolyzed to carboxylic acids, typically under basic conditions followed by acidification. This yields the desired 4,4',4'',4'''-(9,9'-bicarbazole-3,3',6,6'-tetrayl)tetrakis(benzoic acid).

Table 5: Synthesis of 4,4',4'',4'''-(9,9'-Bicarbazole-3,3',6,6'-tetrayl)tetrakis(benzoic acid)

Parameter Details
Starting Material 3,3',6,6'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-bicarbazole
Coupling Partner Methyl 4-bromobenzoate
Reaction Step 1 Suzuki-Miyaura Cross-Coupling
Intermediate Tetrakis(methyl benzoate) derivative
Reaction Step 2 Hydrolysis

| Product | 4,4',4'',4'''-(9,9'-Bicarbazole-3,3',6,6'-tetrayl)tetrakis(benzoic acid) |

Electronic Structure and Advanced Computational Investigations of 3,3 ,6,6 Tetrabromo 9,9 Bicarbazole and Its Derivatives

Density Functional Theory (DFT) Calculations for Ground State Structures

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. escholarship.org It has become a standard tool for modeling the ground-state properties of chemical systems, offering a balance between accuracy and computational cost. researchgate.net For a molecule like 3,3',6,6'-Tetrabromo-9,9'-bicarbazole, DFT calculations are employed to determine its most stable three-dimensional geometry (ground state structure). This is achieved by optimizing the molecular structure to find the minimum energy conformation.

These calculations typically utilize specific combinations of exchange-correlation functionals and basis sets. The Becke 3-Lee-Yang-Parr (B3LYP) functional is widely used for organic molecules. nih.govarxiv.org For molecules containing heavy atoms like bromine, basis sets such as 6-31G* or 6-311G** are commonly employed to accurately describe the electronic environment. nih.govarxiv.org The process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The reliability of the optimized structure is often confirmed by performing frequency calculations to ensure that there are no imaginary frequencies, which would indicate a transition state rather than a true minimum.

Table 1: Representative Geometric Parameters of a Bicarbazole Core Calculated by DFT Note: This table presents typical, illustrative data for a bicarbazole core structure as determined by DFT calculations. Actual values for this compound would require specific computation.

ParameterDescriptionTypical Calculated Value
C-C (aromatic)Carbon-carbon bond length within the benzene (B151609) rings1.39 - 1.41 Å
C-NCarbon-nitrogen bond length within the five-membered ring~1.38 Å
N-N'Nitrogen-nitrogen bond length connecting the two carbazole (B46965) units~1.40 Å
C-BrCarbon-bromine bond length~1.90 Å
Dihedral AngleTorsional angle between the planes of the two carbazole units40° - 70°

Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule. aimspress.com The HOMO acts as the electron donor, while the LUMO is the electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. aimspress.com

For this compound, DFT calculations are used to determine the energies and spatial distributions of these orbitals. semanticscholar.org In the parent 9,9'-bicarbazole (B186256) molecule, the HOMO is typically distributed across the π-conjugated system of both carbazole units. The introduction of electron-withdrawing bromine atoms at the 3, 3', 6, and 6' positions is expected to stabilize (lower the energy of) both the HOMO and LUMO levels due to the inductive effect. This substitution can also influence the spatial localization of the orbitals. A detailed analysis of the orbital shapes reveals where electron density is highest, providing insights into the molecule's potential for electronic interactions and its role in charge transport processes in organic electronic devices.

Table 2: Illustrative Frontier Molecular Orbital Energies for Carbazole Derivatives Note: This table shows representative HOMO, LUMO, and energy gap values for carbazole-based systems. The values are intended for illustrative purposes.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Carbazole (Parent)-5.8-1.93.9
Brominated Carbazole-6.1-2.23.9
9,9'-Bicarbazole-5.6-2.03.6
This compound (Expected)-5.9 to -6.2-2.3 to -2.63.6 to 3.7

Excited State Electronic Properties via Time-Dependent DFT (TD-DFT)

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational tool. researchgate.netrsc.orguci.edu This method allows for the calculation of vertical excitation energies, which correspond to the absorption of light by the molecule, and provides information about the nature of these electronic transitions. researchgate.net TD-DFT is essential for predicting the UV-Visible absorption and emission spectra of compounds like this compound.

The calculations are typically performed on the previously optimized ground-state geometry. scispace.com The choice of functional is crucial for accurate predictions, especially for molecules that may exhibit charge-transfer characteristics in their excited states; long-range corrected functionals like CAM-B3LYP or ωB97X-D are often preferred in such cases. arxiv.orgscispace.com The results from a TD-DFT calculation include the excitation energies (often expressed in nm), the oscillator strengths (which relate to the intensity of the absorption peak), and the contributions of various molecular orbital transitions (e.g., HOMO to LUMO) to each excited state. This allows for a detailed characterization of the excited states, such as identifying them as π-π* or n-π* transitions.

Table 3: Sample TD-DFT Output for a Bicarbazole System Note: This table provides a hypothetical example of TD-DFT results for the first three singlet excited states (S1, S2, S3) of a bicarbazole derivative.

Excited StateExcitation Energy (nm)Oscillator Strength (f)Major Orbital ContributionCharacter
S13500.05HOMO -> LUMO (85%)π-π
S23350.12HOMO-1 -> LUMO (70%)π-π
S33100.65HOMO -> LUMO+1 (90%)π-π*

Theoretical Elucidation of Reaction Mechanisms in Oxidative Coupling

Computational chemistry, particularly DFT, serves as a powerful tool for elucidating complex reaction mechanisms. unirioja.es The formation of this compound often proceeds through the oxidative coupling of 3,6-dibromocarbazole (B31536). Theoretical calculations can map the entire reaction pathway, providing a detailed understanding of the process at a molecular level.

The mechanism often involves the formation of a carbazole radical cation as a key intermediate. researchgate.net DFT can be used to model this process by calculating the structures and energies of the reactants, intermediates, transition states, and final products. By locating the transition state structures—the highest energy points along the reaction coordinate—one can determine the activation energy barriers for each step. This information is crucial for understanding the reaction kinetics and the factors that govern regioselectivity (i.e., why the coupling occurs at specific positions). The solvent's effect on the reaction can also be simulated using implicit solvent models. unirioja.es

Energy Profile Calculations and Stability Predictions

DFT calculations can generate a potential energy surface by systematically varying the dihedral angle between the two carbazole units and calculating the energy at each point. This allows for the identification of the most stable conformation (the global minimum) and any rotational barriers (transition states). The height of these energy barriers provides insight into the molecule's conformational flexibility at different temperatures. The stability of different isomers (e.g., 1,1'-bicarbazole vs. 3,3'-bicarbazole) can also be compared by calculating their respective ground-state energies; the structure with the lower energy is predicted to be the more stable product.

Table 4: Hypothetical Rotational Energy Profile for a Bicarbazole Note: This table illustrates a simplified energy profile for the rotation around the N-N' bond in a bicarbazole system, showing relative energies.

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Conformation
05.0Planar (Sterically hindered)
600.0Twisted (Global Minimum)
901.5Perpendicular (Transition State)
1200.0Twisted (Global Minimum)
1805.0Planar (Sterically hindered)

Investigation of Charge Transfer Effects and Electron Delocalization

Understanding charge transfer and electron delocalization is critical for designing molecules for applications in electronics and photonics. nih.gov For derivatives of this compound that incorporate electron-donating or electron-accepting groups, computational methods can quantify the extent of intramolecular charge transfer (ICT) upon photoexcitation.

When a molecule absorbs light, the electron density distribution can change significantly. researchgate.net TD-DFT calculations can model this change by comparing the electronic structure of the ground state with that of the excited state. nih.gov The degree of ICT can be visualized through electron density difference maps, which show regions of electron depletion and accumulation. Furthermore, structural changes between the ground and excited states, such as variations in bond lengths and dihedral angles, can indicate the extent of π-conjugation and charge delocalization. nih.gov For example, a significant change in the bond lengths within the conjugated backbone upon excitation is a strong indicator of an efficient ICT process. nih.gov

Photophysical Characteristics of 3,3 ,6,6 Tetrabromo 9,9 Bicarbazole and Its Derivatives

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Analysis

The electronic absorption properties of 3,3',6,6'-Tetrabromo-9,9'-bicarbazole and its derivatives are characterized by strong absorption in the ultraviolet region, a feature typical of carbazole-based compounds. nih.gov The carbazole (B46965) moiety itself is a well-known chromophore responsible for UV/Vis absorption. iosrjournals.org The absorption spectra of these molecules are primarily dictated by π-π* electronic transitions within the conjugated carbazole framework.

In derivatives, the introduction of various substituents at the 3, 6, and 9 positions can significantly modify the photophysical properties. nih.gov For instance, attaching electron-withdrawing groups to phenyl substituents at the 3 and 6 positions of a 9-hexyl-9H-carbazole core leads to considerable red shifts of the absorption maxima. researchgate.net This bathochromic shift is attributed to the extension of the π-conjugated system and the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Polymers and copolymers incorporating the bicarbazole unit also exhibit distinct absorption characteristics. A copolymer of fluorene (B118485) and a 9-(2-ethylhexyl)-carbazole derivative, for example, possesses an optical bandgap of 3.06 eV, while another carbazole copolymer has a bandgap of 3.2 eV. ossila.com These wide bandgaps are indicative of absorption primarily in the UV range, making them suitable for applications requiring transparency in the visible spectrum, such as host materials in organic light-emitting diodes (OLEDs).

Table 1: UV-Vis Absorption Data for Selected Carbazole Derivatives

Compound/Material Absorption Maxima (λ_max) / Bandgap Solvent/State
2-nitro-3-phenyl-9H-carbazole Broad band 260-410 nm, peak ~350 nm CH₂Cl₂
3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole Red-shifted compared to unsubstituted version Not Specified
PF8Cz Copolymer 3.06 eV (Optical Bandgap) Not Specified

This table is generated based on available data for representative carbazole derivatives to illustrate general principles.

Fluorescence Emission Spectroscopy and Spectral Properties

The fluorescence of bicarbazole derivatives is a key feature for their application in optoelectronic devices. Upon excitation, these molecules relax to the ground state via the emission of photons, typically in the blue region of the electromagnetic spectrum. The emission properties are highly sensitive to molecular structure and environment.

For example, 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole is a highly efficient blue emitter with its emission maximum peaking at 450 nm. researchgate.net In contrast, replacing the formyl group with a stronger electron-withdrawing nitro group results in a significant bathochromic shift, with the emission maximum moving to 585 nm in the orange region of the spectrum. researchgate.net This demonstrates the high degree of tunability of the emission color through chemical modification. Similarly, a carbazole copolymer has been shown to display a narrow emission band at 400 nm. ossila.com

Stokes Shift Analysis in Varied Solvent Environments

The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, is a critical parameter for luminescent materials. In many carbazole derivatives, a large Stokes shift can be observed, which is often indicative of a significant change in geometry or electronic structure between the ground and excited states. This phenomenon is frequently linked to intramolecular charge transfer (ICT).

The magnitude of the Stokes shift can be strongly influenced by the polarity of the solvent. This positive solvatochromism—a red shift of the emission band with increasing solvent polarity—arises from a larger dipole moment in the excited state compared to the ground state. The polar solvent molecules stabilize the more polar excited state, thus lowering its energy and red-shifting the emission wavelength. This effect is particularly pronounced in donor-acceptor (D-A) type molecules, where photoexcitation leads to a substantial charge redistribution.

Quantum Yield Determination and Luminescent Efficiency

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the fluorescence process. Bicarbazole derivatives can exhibit a wide range of quantum yields depending on their structure. High PLQY is crucial for applications in devices like OLEDs.

Remarkably high efficiencies have been reported for certain derivatives. For instance, 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole demonstrates a luminescence quantum yield of 95%. researchgate.net Other 3,6-carbazole-based derivatives have also shown strong fluorescence quantum yields in the range of 60-70%. researchgate.net Furthermore, some thermally activated delayed fluorescence (TADF) materials incorporating carbazole structures have achieved photoluminescence quantum yields as high as 99%. chemrxiv.org High quantum yields are generally associated with molecular rigidity and the suppression of non-radiative decay pathways, such as internal conversion and intersystem crossing. researchgate.netresearchgate.net

Table 2: Fluorescence Quantum Yields for Selected Carbazole Derivatives

Compound Emission Maxima (λ_em) Quantum Yield (Φ_f)
3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole 450 nm 95%
3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole 585 nm Not Specified
Certain 3,6-carbazole derivatives Not Specified ~60-70%

This table presents data for various carbazole derivatives to highlight the range of luminescent efficiencies achievable in this class of compounds.

Fluorescence Lifetime Measurements

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is important for understanding the dynamics of the excited state. For carbazole-based materials, lifetimes can vary significantly, especially in materials designed for specific applications like TADF or phosphorescence.

In TADF materials, both a short-lived prompt fluorescence and a long-lived delayed fluorescence can be observed. The delayed component arises from the reverse intersystem crossing of excitons from a triplet state back to a singlet state, followed by radiative decay. In some phosphorescent carbazole-based organic materials, ultralong emission lifetimes of over 200 milliseconds have been recorded, which is characteristic of emission from a triplet excited state. researchgate.net

Nonlinear Optical (NLO) Response Investigations

Organic materials with extended π-electron systems, such as bicarbazole derivatives, are known to exhibit significant nonlinear optical (NLO) properties. These properties arise from the interaction of the material with intense electromagnetic fields, like those from a laser, leading to phenomena such as second-harmonic generation and two-photon absorption. The origin of NLO effects in these organic molecules is the presence of delocalized π-electrons, often in a donor-π-acceptor (D-π-A) framework, which enhances molecular polarizability. nih.gov

Carbazole-derived chromophores have been specifically engineered for enhanced second- and third-order NLO properties. researchgate.net By using the electron-rich carbazole core as a donor and attaching efficient electron-acceptor groups (e.g., pyridinium, benzothiazolium), the NLO response can be significantly improved. researchgate.net Computational studies have shown that the molecular configuration (linear vs. bent) can dramatically affect NLO properties, with linear carbazole/borole derivatives exhibiting larger second hyperpolarizability (γ) amplitudes than their bent counterparts. ku.ac.ae Experimental characterization of compounds like 9H-Carbazole-3,6-dicarboxaldehyde, 9-hexyl- using the Z-scan method has confirmed their NLO response, showing saturation in absorption and thermal-lensing effects. du.ac.irdu.ac.ir

Influence of Substituents on Photophysical Properties

The photophysical characteristics of the this compound core can be systematically tuned by replacing the bromine atoms with various functional groups. The introduction of substituents alters the electronic structure of the bicarbazole π-system, thereby modifying its absorption and emission properties. This functionalization is typically achieved through cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions, which are powerful methods for forming new carbon-carbon bonds by substituting the bromo groups with aryl, alkyl, or other moieties. nih.govresearchgate.netrsc.org

The nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—plays a pivotal role in modulating the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This modulation directly impacts the energy gap and, consequently, the wavelengths of light absorbed and emitted by the molecule.

General Effects of Substituents:

Electron-Donating Groups (EDGs): Substituents such as amino (-NR₂), alkoxy (-OR), or alkyl (-R) groups increase the electron density of the aromatic carbazole core. This generally raises the energy level of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO gap. researchgate.net The result is a bathochromic (red) shift in both the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths. For instance, studies on other carbazole derivatives have shown that introducing dimethylamino (-NMe₂) groups at the 3- and 6-positions can extend the absorption wavelength by approximately 80 nm compared to the unsubstituted carbazole. kobe-u.ac.jp

Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), nitro (-NO₂), or acyl (-COR) pull electron density from the carbazole core. rsc.org This effect typically lowers the energy of both the HOMO and LUMO levels, but the LUMO is often stabilized more significantly. rsc.org The resulting change in the HOMO-LUMO gap also frequently leads to a red shift in the absorption and emission spectra. uj.ac.za The presence of an EWG can also create an intramolecular charge transfer (ICT) character in the excited state, which can lead to properties like solvatochromism, where the emission color changes with solvent polarity. kobe-u.ac.jp

The position of the substituent on the aromatic ring is also critical. A functional group's effect on the electronic properties can be more pronounced when it is located at a position that allows for effective electronic communication with the π-system (e.g., para-position) compared to a position with weaker conjugation (e.g., meta-position). Research on a carbazole-based molecule with a formyl (-CHO) group, an EWG, demonstrated this principle clearly. When the formyl group was in a para-position relative to the main ring system, the molecule was highly emissive with a fluorescence quantum yield of 97.4%. beilstein-journals.org However, when the same group was attached at a meta-position, the quantum yield dropped dramatically to 5.4%. beilstein-journals.org

The following tables illustrate the expected influence of various substituents on the key photophysical properties of a 3,3',6,6'-disubstituted-9,9'-bicarbazole core, based on established principles observed in analogous carbazole systems.

Table 1: Predicted Photophysical Properties of Substituted Bicarbazole Derivatives Data is illustrative and based on trends observed in similar carbazole compounds.

Substituent (at 3,6-positions)Group TypeExpected λₘₐₓ (abs) ShiftExpected λₘₐₓ (em) ShiftExpected Quantum Yield (ΦF)
-Br (Parent Compound)Halogen (Weak EWG)BaselineBaselineModerate
-N(CH₃)₂Strong EDGStrong Red ShiftStrong Red ShiftHigh
-OCH₃Moderate EDGModerate Red ShiftModerate Red ShiftHigh
-C₆H₅ (Phenyl)π-donating/inductive EWGModerate Red ShiftModerate Red ShiftModerate-High
-CNStrong EWGStrong Red ShiftStrong Red ShiftVariable (Can be low due to ICT)
-CHOStrong EWGStrong Red ShiftStrong Red ShiftHighly position-dependent beilstein-journals.org

Table 2: Influence of Substituents on Frontier Molecular Orbital Energies This table presents a qualitative summary of the expected changes to HOMO and LUMO energy levels.

Substituent (at 3,6-positions)Group TypeHOMO Energy LevelLUMO Energy LevelHOMO-LUMO Gap
-N(CH₃)₂Strong EDGIncreases SignificantlyIncreases SlightlyDecreases
-OCH₃Moderate EDGIncreasesIncreases SlightlyDecreases
-C₆H₅ (Phenyl)π-donating/inductive EWGIncreasesDecreasesDecreases
-CNStrong EWGDecreasesDecreases SignificantlyDecreases

By strategically choosing substituents and their positions on the this compound scaffold, a wide range of materials with tailored photophysical properties can be designed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. epstem.netnih.gov

Electrochemical Behavior and Charge Transport Properties of 3,3 ,6,6 Tetrabromo 9,9 Bicarbazole Systems

Cyclic Voltammetry (CV) for Redox Potential Determination

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of chemical species. sid.irabechem.com For carbazole-based systems, CV provides critical information on oxidation and reduction potentials, the stability of charged species, and the kinetics of electron transfer processes. sid.ir In a typical CV experiment, a potential is swept linearly to a set value and then reversed, while the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals characteristic peaks corresponding to redox events.

For carbazole (B46965) derivatives, the first oxidation process is typically associated with the removal of an electron from the nitrogen-centered highest occupied molecular orbital (HOMO). The position of the anodic (oxidation) peak potential is influenced by the molecular structure, particularly the nature of any substituent groups. Electron-withdrawing groups, such as the bromine atoms in 3,3',6,6'-Tetrabromo-9,9'-bicarbazole, are expected to increase the oxidation potential compared to unsubstituted bicarbazole by stabilizing the HOMO level.

While specific redox potential data for this compound is not extensively detailed in the available literature, studies on analogous N-phenyl-3,6-bis(N-carbazolyl)carbazoles show reversible electrochemical oxidation processes, indicating the stability of the electrochemically generated charged species. rsc.org The voltammograms of such systems often display one or two reversible or quasi-reversible oxidation waves, which are characteristic of the step-wise formation of a radical cation and then a dication.

Characterization of Electrochemical Oxidation and Reduction Processes

The electrochemical processes for bicarbazole systems are dominated by oxidation events. The oxidation of the carbazole nitrogen atoms proceeds in a stepwise manner. The first oxidation generates a radical cation, and a second, typically at a higher potential, can generate a dication where both carbazole units are oxidized. These processes are often electrochemically reversible, which is a desirable characteristic for applications in rechargeable batteries, electrochromic devices, and sensors. rsc.orgrsc.org

The introduction of bromine atoms at the 3, 3', 6, and 6' positions has a significant impact. As strong electron-withdrawing groups, they increase the energy required to remove an electron from the molecule. This results in a higher oxidation potential. This effect can be beneficial in designing materials for specific applications, such as hole transport layers in perovskite solar cells, where tuning the energy levels is crucial for efficient charge extraction. rsc.org

Reduction processes in bicarbazole systems are less commonly studied as they typically occur at very negative potentials, often outside the electrochemical window of common solvents and electrolytes. However, the electron-withdrawing nature of the bromine substituents would theoretically make the molecule easier to reduce compared to unsubstituted bicarbazole by lowering the energy of the lowest unoccupied molecular orbital (LUMO). For certain multifunctional carbazole-based microporous polymer networks, electrochemical reduction has been utilized in sensing applications for electron-poor nitroaromatic analytes. nih.gov

Analysis of Radical Cation Formation and Stability

Upon one-electron oxidation, bicarbazole derivatives form a radical cation. The stability of this species is a key determinant of the material's utility in electronic devices. The delocalization of the unpaired electron and the positive charge across the π-conjugated system of the two carbazole moieties contributes significantly to the stability of this radical cation.

Studies on related carbazole structures have shown that these radical cations are persistent and can be characterized using techniques like spectroelectrochemistry, where UV-Vis absorption spectroscopy is performed during the electrochemical experiment. The formation of the radical cation is accompanied by distinct changes in the absorption spectrum, often with the appearance of new absorption bands at longer wavelengths. rsc.org For example, polymer films of N-phenyl-3,6-bis(N-carbazolyl)carbazoles change color upon oxidation, from a pale yellow neutral state to a yellow-green radical cation, and finally to a blue dication state. rsc.org

The stability of radical cations can be influenced by molecular design. Blocking sterically accessible positions can prevent follow-up reactions, while the electronic effects of substituents can modulate the distribution of spin and charge density. Research on phenothiazine (B1677639) derivatives, for instance, has shown that using electron-withdrawing groups can yield highly stable and highly oxidizing radical cations. rsc.org A similar principle applies to the tetrabromo-bicarbazole system, where the bromine atoms contribute electronically to the stability of the oxidized state. Studies on adducts of 3,6-dimethoxycarbazole have also demonstrated the formation of stable cations upon oxidation. rsc.org

Ionization Potentials and Electron Affinity Level Determinations

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that correspond to the energy required to remove an electron from the HOMO and the energy released when an electron is added to the LUMO, respectively. These values are crucial for predicting charge injection and transport properties and for designing heterojunction devices like organic light-emitting diodes (OLEDs) and solar cells.

These energy levels can be estimated from electrochemical data. The HOMO level is often correlated with the onset potential of the first oxidation wave in the cyclic voltammogram, while the LUMO level can be estimated from the onset of the reduction wave. Theoretical calculations, such as Density Functional Theory (DFT), are also widely used to predict these values.

Experimental data for the parent N,N'-bicarbazole show a HOMO level of approximately -5.7 eV and a LUMO level of -2.3 eV. mdpi.com For derivatives, these values are modulated by the substituents. For example, a series of dopant-free N,N'-bicarbazole-based hole transport materials, designed through computational studies, showed HOMO levels that could be tuned for optimal alignment with the valence band of perovskite absorbers. mdpi.comresearchgate.net Similarly, triazatruxene-based materials incorporating carbazole units exhibit HOMO levels between -5.15 eV and -5.2 eV, suitable for efficient hole transport. nih.gov The four electron-withdrawing bromine atoms in this compound are expected to lower (stabilize) both the HOMO and LUMO energy levels relative to the unsubstituted bicarbazole core.

Energy Levels of Selected Carbazole-Based Hole Transport Materials
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
N,N'-Bicarbazole (Experimental)-5.70-2.303.40 mdpi.com
N,N'-Bicarbazole (Theoretical, M062X)-5.94-0.435.51 mdpi.com
TAT-H-5.15N/AN/A nih.gov
TAT-TY1-5.17N/AN/A nih.gov
TAT-TY2-5.20N/AN/A nih.gov

Charge Carrier Mobility Studies (e.g., Hole and Electron Drift Mobilities)

Charge carrier mobility is a measure of how quickly an electron or hole can move through a material under the influence of an electric field. High mobility is essential for efficient charge transport in electronic devices. Carbazole and its derivatives are well-known for their excellent hole-transporting (p-type) properties.

The mobility in these organic materials is typically measured using techniques such as the time-of-flight (TOF) method or by fabricating single-carrier (hole-only or electron-only) devices and analyzing their space-charge-limited current (SCLC) characteristics. The molecular packing in the solid state plays a crucial role in determining the charge carrier mobility.

For materials based on bicarbazole, hole mobilities can be significantly influenced by molecular engineering. Studies on biscarbazole-based polymers have shown that higher molecular weights can lead to increased hole mobility, which in turn improves the performance of solid-state dye-sensitized solar cells. nih.gov In other systems, such as those based on a triazatruxene core with carbazole side groups, hole mobilities have been measured to be orders of magnitude higher than reference compounds, reaching values up to 2.9 × 10⁻³ cm² V⁻¹ s⁻¹. nih.gov The use of a related compound, [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz), as a hole transport layer in highly efficient and stable perovskite solar cells underscores the excellent charge transport capabilities of brominated carbazole derivatives. rsc.org

Hole Mobilities of Selected Carbazole-Based Materials
MaterialHole Mobility (cm² V⁻¹ s⁻¹)Measurement TechniqueReference
TAT-H4.0 × 10⁻⁶SCLC (Hole-only device) nih.gov
TAT-TY12.9 × 10⁻³SCLC (Hole-only device) nih.gov
TAT-TY21.0 × 10⁻³SCLC (Hole-only device) nih.gov

Electrochemical Polymerization Strategies for Thin Film Fabrication

Electrochemical polymerization, or electropolymerization, is a versatile and powerful technique for fabricating thin, uniform, and robust polymer films directly onto an electrode surface. researchgate.net This method is particularly well-suited for carbazole-based monomers, which can undergo oxidative coupling at the 3,6-positions to form a conjugated polymer backbone.

The process involves the repeated cycling of the potential in a solution containing the monomer. Upon oxidation, the monomer forms a radical cation, which can then couple with another radical cation to form a dimer. This dimer is also electroactive and can be further oxidized and coupled, leading to the growth of a polymer film on the electrode surface. The thickness and morphology of the film can be controlled by parameters such as the monomer concentration, scan rate, number of cycles, and the choice of solvent and electrolyte. rsc.orgresearchgate.net

This strategy has been successfully applied to a wide range of carbazole derivatives to create electrochromic films, rsc.orgmdpi.compku.edu.cn microporous polymer networks for sensing, nih.gov and membranes for molecular sieving. rsc.org For a monomer like this compound, the bromine atoms block the typical 3,6-positions for polymerization. Therefore, polymerization would need to proceed through other available positions on the carbazole rings or through functional groups attached elsewhere on the molecule, assuming such a derivative was synthesized. If polymerization is possible, the resulting polymer would be expected to have modified electronic properties due to the presence of the bromine atoms, making it a candidate for specialized electronic applications.

Advanced Materials Applications Utilizing 3,3 ,6,6 Tetrabromo 9,9 Bicarbazole

Organic Light-Emitting Diodes (OLEDs)

Derivatives of bicarbazole, closely related to 3,3',6,6'-Tetrabromo-9,9'-bicarbazole, have been extensively investigated for their applications in various layers of OLEDs, contributing to enhanced device performance.

Development as Host Materials for Phosphorescent Emitters

Bicarbazole derivatives are recognized as effective host materials for phosphorescent organic light-emitting diodes (PHOLEDs). mdpi.combohrium.com The bicarbazole backbone provides good hole-transporting properties, which is a crucial characteristic for a host material. bohrium.com By functionalizing the bicarbazole core, researchers can fine-tune the material's properties to optimize performance for specific phosphorescent emitters. For instance, different functional moieties attached to a bicarbazole framework can influence the electron-carrying capabilities and thermal stability of the host material. bohrium.com

Studies have shown that bicarbazole-based hosts can lead to high external quantum efficiencies (EQEs) in PHOLEDs. bohrium.comrsc.org For example, three bicarbazole derivatives were synthesized and studied as host materials for a blue phosphorescent emitter, with one derivative demonstrating a superior EQE. bohrium.com Similarly, four functionalized 3,3'-bicarbazole derivatives were developed as host materials for blue PHOLEDs, achieving a high power efficiency of 46 lm W⁻¹ and an EQE of 20%. nih.gov The linkage position between carbazole (B46965) units has also been shown to affect the triplet energy and thermal stability of bicarbazole host materials, with a 4,4'-linkage leading to higher triplet energy and improved thermal stability. nih.gov

Solution-processed OLEDs, which offer potential for low-cost and large-area manufacturing, have also benefited from bicarbazole-based host materials. mdpi.comnih.gov Two 3,3'-bicarbazole-based host molecules, when used in a solution-processed green phosphorescent OLED, resulted in a device with a high maximum current efficiency of 43.1 cd/A and a power efficiency of 40.0 lm/W. mdpi.comnih.govnih.gov

Application as Blue Emitters in Fluorescent OLEDs

While extensively used as hosts, the intrinsic luminescence of bicarbazole derivatives also makes them suitable for use as emitters. Bicarbazole-based materials have been developed for highly efficient blue and deep-blue OLEDs. For instance, a series of blue and deep-blue thermally activated delayed fluorescence (TADF) materials incorporating a rigid polycyclic structure have achieved record-breaking external quantum efficiencies of 43.4% and 41.3% for blue emission. chemrxiv.org

Function as Charge-Transporting Layers (Hole and Electron Transport)

The inherent charge-transporting properties of bicarbazole derivatives make them excellent candidates for hole-transporting layers (HTLs) and, with appropriate modification, electron-transporting layers (ETLs) in OLEDs. The bicarbazole structure is known for its good hole-transporting capabilities. bohrium.com Research into 3,3'-bicarbazole structural derivatives has focused on their application as charge-transporting materials. researchgate.netdeepdyve.com By introducing both electron-accepting and electron-donating moieties into the 3,3'-bicarbazole structure, it is possible to achieve both electron and hole drift mobilities on the order of 1·10⁻⁵ cm²/V·s. deepdyve.com

Furthermore, bicarbazole derivatives have been designed as bipolar host materials, capable of transporting both holes and electrons. rsc.orgrsc.org This is achieved by linking the hole-transporting bicarbazole unit with an electron-transporting group. rsc.org The linking style between these units significantly influences the molecular conformation, triplet energy, and charge-transporting abilities. rsc.org Such bipolar hosts contribute to rapid and balanced charge transportation within the emissive layer, leading to lower driving voltages for the OLEDs. rsc.org

Role in Tuning Electroluminescent Performance and Device Efficiency

For example, the introduction of a bulky adamantane (B196018) unit to a 9-phenyl-9H-3,9'-bicarbazole host was shown to be a novel design for solution-processed narrowband TADF-OLEDs. rsc.org The development of bipolar host materials by combining bicarbazole with units like bipyridine or cyanopyridine has led to sky-blue and green phosphorescent OLEDs with extremely low turn-on voltages (as low as 2.3 V) and high external quantum efficiencies (up to 23.7%). rsc.orgrsc.org The choice of linking the electron-transporting and hole-transporting units directly or through a phenylene bridge also impacts the device performance, with direct ortho-linkage leading to high triplet energy and more balanced charge transport. rsc.org

The following table summarizes the performance of various OLEDs utilizing bicarbazole-based materials.

Host/Emitter MaterialEmitter TypeMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)Turn-on Voltage (V)
BCz-tBuPhGreen Phosphorescent43.140.0--
3,3'-bicarbazole derivativeBlue Phosphorescent4546203.1 (at 100 cd m⁻²)
o-BPyBCzSky-Blue Phosphorescent-52.623.72.4
o-CNPyBCzSky-Blue Phosphorescent--15.92.7
o-CNPyBCzGreen Phosphorescent--22.6-
CCO-α based TADFBlue Fluorescent--43.4-
CCO-α based TADFDeep-Blue Fluorescent--41.3-

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The rigid and well-defined structure of this compound makes it an ideal building block, or ligand, for the construction of porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). The bromine atoms serve as reactive sites for forming covalent or coordination bonds.

Design and Synthesis as Ligands for Porous Frameworks

This compound can be derivatized into multifunctional linkers for the synthesis of COFs and MOFs. For example, a tetraformyl derivative, 3,3',6,6'-tetraformyl-9,9'-bicarbazole, has been used to construct two-dimensional conjugated COFs. researchgate.netnsysu.edu.twrsc.org These COFs exhibit high thermal stability, crystalline structures, and high specific surface areas. researchgate.netrsc.org

In the realm of MOFs, a highly stable framework designated FJU-83 has been synthesized using a ligand derived from bicarbazole. This MOF demonstrated excellent uptake capacity for acetylene (B1199291) and good selectivity for separating acetylene from methane (B114726) and carbon dioxide. ossila.com The design of such frameworks can create specific functionalities, such as T-shaped capture sites within the pores that facilitate selective gas adsorption through multiple C-H∙∙∙π and π∙∙∙π interactions. ossila.com

The porous nature and tunable properties of bicarbazole-based COFs have also been explored for energy storage applications. A microporous bicarbazole-based COF, Car-CFT-5-500, exhibited a high specific surface area of 1,400 m²/g and a high capacitance of 545 F/g, indicating its potential for high-performance energy storage. ossila.com

The table below highlights some of the properties of porous frameworks constructed using bicarbazole-based ligands.

Framework NameTypeKey FeatureApplication
FJU-83MOFT-shaped functional capture sitesAcetylene capture and separation
Car-CFT-5-500COFHigh specific surface area (1,400 m²/g)Energy storage, CO₂ uptake
Car-ETTACOF2D conjugated frameworkPerovskite solar cells

Compound Names

Abbreviation / NameFull Chemical Name
This compoundThis compound
BCz-tBuPh9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole
o-BPyBCz9-(2-([3,3'-bipyridin]-5-yl)phenyl)-9H-3,9'-bicarbazole
o-CNPyBCz6-(9H-[3,9'-bicarbazol]-9-yl)nicotinonitrile
CCO-α5-phenylchromeno[3,2-c]carbazol-8(5H)-one
FJU-83[Zn₆L₄(Me₂NH₂⁺)₄‧3H₂O]
Car-CFT-5-500Not specified
Car-ETTANot specified
TADFThermally Activated Delayed Fluorescence
EQEExternal Quantum Efficiency
MOFMetal-Organic Framework
COFCovalent Organic Framework

Applications in Gas Adsorption and Separation (e.g., CO2, Acetylene)

The porous nature of frameworks derived from this compound makes them promising candidates for gas adsorption and separation applications. Research has particularly focused on the capture of carbon dioxide (CO2) and the separation of acetylene (C2H2) from other gases.

A metal-organic framework (MOF), FJU-83a, synthesized using a ligand derived from this compound, has demonstrated notable performance in acetylene capture and separation. ossila.com This MOF exhibits an impressive C2H2 uptake capacity of 122.9 cm³/g. ossila.com Furthermore, it shows good selectivity for acetylene over methane (CH4) and carbon dioxide, with selectivity values of 24 and 2.9, respectively. ossila.com The high selectivity for C2H2 is attributed to multiple C-H∙∙∙π and π∙∙∙π interactions within the framework's structure. ossila.com

In the realm of CO2 capture, a microporous bicarbazole-based covalent organic framework (COF), Car-CFT-5-500, has shown significant potential. ossila.com This material possesses a high specific surface area of 1,400 m²/g and a CO2 uptake capacity of 7.60 mmol/g at 273 K. ossila.com Another series of bicarbazole-based covalent triazine frameworks (Car-CTFs) also displayed noteworthy CO2 uptake capacities, with one showing the highest uptake of 3.91 and 7.60 mmol/g at 298 K and 273 K, respectively. nih.gov

Table 1: Gas Adsorption and Separation Performance of this compound Derived Frameworks

FrameworkTarget GasAdsorption CapacitySelectivityReference
FJU-83aC2H2122.9 cm³/gC2H2/CH4: 24, C2H2/CO2: 2.9 ossila.com
Car-CFT-5-500CO27.60 mmol/g (at 273 K)Not specified ossila.com
Car-CTF SeriesCO27.60 mmol/g (at 273 K), 3.91 mmol/g (at 298 K)Not specified nih.gov

Utility in Dye Adsorption and Environmental Remediation

Frameworks synthesized from this compound have also been explored for their utility in environmental remediation, specifically in the adsorption of organic dyes from aqueous solutions. The porous structure and high surface area of these materials make them effective adsorbents for capturing dye molecules.

Conjugated microporous polymers (CMPs) derived from N,N'-bicarbazole have demonstrated excellent adsorption capacities for organic dyes. researchgate.net One such CMP, synthesized through Yamamoto polymerization, exhibited a maximum adsorption capacity of 1016 mg/g for methylene (B1212753) blue (MB) in water. researchgate.net This high adsorption capacity suggests the potential of these materials for water purification and treatment. researchgate.net The good adsorption properties are attributed to the high surface area, good thermal stability, and microporous structure of the N,N'-bicarbazole CMPs. researchgate.net

Table 2: Dye Adsorption Performance of N,N'-Bicarbazole Based Conjugated Microporous Polymer

AdsorbentTarget DyeMaximum Adsorption CapacityApplicationReference
N,N'-Bicarbazole CMPMethylene Blue (MB)1016 mg/gWater Purification researchgate.net

Fabrication of Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-bonded organic frameworks (HOFs) are a class of porous materials constructed through hydrogen bonding interactions between organic building blocks. An in situ-generated heat-resistant hydrogen-bonded organic framework has been developed that significantly improves both the flame retardancy and mechanical properties of epoxy composites. ossila.com While the direct use of this compound in this specific HOF is not explicitly detailed in the provided information, the broader class of bicarbazole derivatives are recognized as versatile building blocks for various porous polymers. researchgate.net

Energy Storage Systems

Materials derived from this compound are also finding applications in energy storage systems, including high-performance supercapacitors and organic electrodes for rechargeable batteries.

Materials for High-Performance Supercapacitors

The high surface area and redox activity of bicarbazole-based frameworks make them suitable for use as electrode materials in supercapacitors. A microporous bicarbazole-based covalent organic framework, Car-CFT-5-500, has been reported to have a capacitance of 545 F/g at a scan rate of 5 mV/s. ossila.com Similarly, a series of bicarbazole-based covalent triazine frameworks (Car-CTFs) have been investigated for their electrochemical performance. nih.gov The best-performing material in this series exhibited a high capacitance of 545 F/g at 5 mV/s and maintained excellent coulombic efficiencies of 96.1% after 8000 cycles. nih.gov

Table 3: Supercapacitor Performance of this compound Derived Frameworks

FrameworkCapacitanceScan RateCyclabilityReference
Car-CFT-5-500545 F/g5 mV/sNot specified ossila.com
Car-CTF Series545 F/g5 mV/s96.1% efficiency after 8000 cycles nih.gov

Components in Organic Electrodes for Rechargeable Batteries (e.g., Lithium-Organic Batteries)

Bicarbazole-based materials are being explored as components in organic electrodes for rechargeable batteries, such as lithium-organic batteries. Bicarbazole-based redox-active covalent organic frameworks have been identified as promising for ultrahigh-performance energy storage. ossila.com While specific details on the performance of this compound-derived materials in lithium-organic batteries are still emerging, the inherent redox properties of the bicarbazole unit make it an attractive candidate for such applications.

Photovoltaic Devices

Recent research has highlighted the potential of bicarbazole derivatives in the development of photovoltaic devices, particularly in perovskite solar cells (PVSCs). Two-dimensional conjugated covalent organic frameworks (2D-COFs) based on a bicarbazole moiety coupled with tetraphenylethylene (B103901) have been successfully developed and applied as interlayers in PVSCs. rsc.org These COFs, namely Car-ETTA, were found to improve the performance of the solar cells by promoting interfacial charge dynamics and enhancing the morphology and crystallinity of the perovskite layer. rsc.org The introduction of these COF interlayers led to an increase in the power conversion efficiency (PCE) of the PVSCs from 17.40% to 19.80%. rsc.org

Table 4: Performance of Perovskite Solar Cells with Bicarbazole-Based Covalent Organic Framework Interlayer

Device ConfigurationPower Conversion Efficiency (PCE)ImprovementReference
PVSC without COF interlayer17.40%- rsc.org
PVSC with Car-ETTA COF interlayer19.80%13.8% rsc.org

Table of Compound Names

Abbreviation/NameFull Chemical Name
This compoundThis compound
FJU-83aA metal-organic framework derived from a bicarbazole ligand
Car-CFT-5-500A microporous bicarbazole-based covalent organic framework
Car-CTFsBicarbazole-based covalent triazine frameworks
CMPsConjugated microporous polymers
MBMethylene blue
HOFsHydrogen-bonded organic frameworks
PVSCsPerovskite solar cells
Car-ETTAA 2D covalent organic framework from 3,3′,6,6′-tetraformyl-9,9′-bicarbazole and 4,4′,4′′,4′′′-(ethane-1,1,2,2-tetrayl)tetraniline

Integration into Dye-Sensitized Solar Cells (DSSCs) as Hole-Transport Materials

In the architecture of solar cells, hole-transport materials (HTMs) play a critical role in extracting positive charge carriers (holes) from the photosensitizer and transporting them to the electrode, a process essential for efficient charge separation and high power conversion efficiency (PCE). Carbazole-based derivatives are recognized for their excellent thermal stability, high hole-transport capability, and electron-rich characteristics, making them highly suitable for use as HTMs. nih.gov

While this compound is not typically used as an HTM in its base form, it serves as a crucial starting material for the synthesis of more complex and efficient bicarbazole-based HTMs. nih.gov The development of dopant-free HTMs is a significant area of research aimed at improving the long-term stability of perovskite solar cells (PSCs) and DSSCs, as dopants can often contribute to device degradation. nih.govmdpi.com The reactive bromine atoms on the this compound molecule allow for the attachment of various functional groups through synthetic chemistry, enabling the fine-tuning of the resulting HTM's electronic and physical properties. This molecular engineering approach is used to optimize energy level alignment for efficient hole extraction and transport, leading to enhanced photovoltaic performance. nih.govnih.gov

Research into new HTMs derived from bicarbazole cores has yielded materials with high efficiencies. For instance, a novel HTM, XJ-05, based on a 9,9'-bicarbazole (B186256) core, demonstrated a PCE of up to 12.61% in a dopant-free configuration, showcasing much better moisture stability compared to the standard spiro-OMeTAD-based devices. fao.org

Table 1: Performance of Solar Cells Utilizing Bicarbazole-Based Hole-Transport Materials

HTM Name Device Structure Dopant Status Power Conversion Efficiency (PCE) Reference
XJ-05 n-i-p Perovskite Solar Cell Dopant-Free 12.61% fao.org
XJ-05 n-i-p Perovskite Solar Cell Doped 16.08% fao.org

Contribution to Carbazole-Based Sensitizers with Donor-π-Acceptor Architectures

In dye-sensitized solar cells, the sensitizer (B1316253) (dye) is responsible for absorbing light and injecting electrons into the semiconductor's conduction band. The Donor-π-Acceptor (D-π-A) design is a highly effective strategy for creating organic sensitizers. nih.gov In this architecture, an electron-rich donor unit is connected to an electron-deficient acceptor unit via a π-conjugated bridge. This arrangement facilitates efficient intramolecular charge transfer upon photoexcitation, which is crucial for high-performing DSSCs. nih.govnih.gov

The performance of DSSCs using carbazole-based dyes can be quite high. For example, one study on dyes with a 3,6-disubstituted carbazole donor reported a device with a PCE of 6.52%, which was comparable to the standard N719 ruthenium-based dye under the same conditions. researchgate.net

Table 2: Photovoltaic Performance of DSSCs with Carbazole-Based D-π-A Sensitizers

Dye Name Jsc (mA cm⁻²) Voc (V) Fill Factor (FF) PCE (%) Reference
H4 13.7 0.68 0.70 6.52 researchgate.net

Photocatalytic Applications

Catalysts for U(VI) Separation

The extraction of uranium from aqueous sources is critical for both nuclear energy production and environmental remediation. Photocatalysis offers a green and efficient method for this purpose, primarily by reducing soluble uranium(VI) ions to insoluble uranium(IV) species, which then precipitate out of the solution. Covalent Organic Frameworks (COFs) have emerged as highly promising photocatalysts due to their crystalline porous structures, high surface areas, and tunable functionalities. nih.govresearchgate.net

This compound is an excellent building block for constructing photocatalytically active COFs. The bicarbazole unit can act as a photosensitizer within the COF's extended, conjugated network. When the framework is irradiated with light, it generates electron-hole pairs. The photogenerated electrons can then reduce U(VI) to U(IV), effectively removing it from the water. The pre-designable and synthetically controllable nature of COFs allows for the precise arrangement of photocatalytic units, creating an ideal platform for efficient charge separation and transfer, which are key to high photocatalytic activity. nih.govrsc.org

Role in Photocatalytic Oxidation of Hydrocarbons

Photocatalytic oxidation is a promising technology for degrading organic pollutants, including hydrocarbons, and for conducting green organic synthesis. fao.orgnih.govutexas.edu The development of efficient, metal-free, visible-light-active photocatalysts is a major goal in this field. Porous Organic Frameworks (POFs) with a donor-acceptor (D-A) structure have shown great potential for such applications. rsc.orgrsc.org

As a precursor, this compound can be used to synthesize the carbazole-based electron-donor components of these D-A frameworks. rsc.org When integrated into a POF with an electron-acceptor unit (like triazine), the resulting material can efficiently absorb visible light. This leads to a charge-separated state that can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂). rsc.orgrsc.org These ROS are powerful oxidizing agents that can drive various chemical transformations, including the aerobic oxidation of sulfides and amines. rsc.org While the direct photocatalytic oxidation of hydrocarbons using a catalyst derived specifically from this compound is not extensively documented, the proven efficacy of related carbazole-based frameworks in other aerobic oxidation reactions points to its significant potential in this area. rsc.org

Multiphoton Lithography (MPL)

Utilization as Photoinitiators for Microstructure Fabrication

Multiphoton lithography (MPL) is a high-resolution 3D printing technique capable of fabricating complex micro- and nanostructures. coledeforest.comnih.govazom.com The process relies on a photoinitiator (PI) that can absorb two or more photons simultaneously in a single quantum event, typically from a focused femtosecond laser. nsf.gov This nonlinear absorption confines the polymerization reaction to a tiny, sub-diffraction-limited volume (a voxel), enabling true 3D fabrication with high precision. researchgate.netresearchgate.net

The effectiveness of a PI is largely determined by its two-photon absorption (TPA) cross-section. acs.orgresearchgate.net Carbazole-based molecules, particularly those with a push-pull (D-A or D-π-A) electronic structure, have been shown to be highly effective PIs for MPL. acs.orgresearchgate.netnih.gov The intramolecular charge transfer character of these molecules can lead to a significant enhancement of their nonlinear optical properties, including the TPA cross-section.

Table 3: Properties of Carbazole-Based Dyes as Photoinitiators for MPL

Property Unfunctionalized Carbazole Chemically Functionalized Carbazole Improvement Factor Reference
Two-Photon Absorption Cross Section (σ) Lower Substantially Increased ~10x acs.orgresearchgate.net
Imaginary Part of Second-Order Hyperpolarizability (Imγ) Lower Substantially Increased ~10x acs.orgresearchgate.net

Structure Property Relationship Studies in 3,3 ,6,6 Tetrabromo 9,9 Bicarbazole Systems

Impact of Substituent Effects on Optoelectronic and Electrochemical Properties

The introduction of various substituent groups onto the bicarbazole framework has a profound impact on its optoelectronic and electrochemical characteristics. The nature and position of these substituents can be used to fine-tune energy levels, thermal stability, and charge-transport properties.

For instance, attaching electron-donating or electron-withdrawing groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov In one study, two 9,9'-bicarbazole (B186256) derivatives were prepared with phenoxazine (B87303) and phenothiazine (B1677639) groups at the 3 and 3' positions to serve as host materials for organic light-emitting diodes (OLEDs). nih.gov These substitutions resulted in materials with good device performance, demonstrating that the 9,9'-bicarbazole skeleton is a promising platform for efficient host materials. nih.gov

The position of the linkage between the two carbazole (B46965) units also significantly influences the material's properties. A study of bicarbazole derivatives where the units were connected at the 3,3'-, 3,4'-, and 4,4'-positions showed distinct behaviors. nih.gov The 3,3'-linkage was found to enhance current density, while the 4,4'-linkage led to increased triplet energy and better thermal stability. nih.gov This highlights how isomeric differences can be exploited to optimize specific material properties for either charge transport or energy transfer.

Furthermore, the incorporation of bulky substituents can improve the material's morphological stability, which is crucial for the longevity and reliability of electronic devices. For example, introducing bulky tert-butyl groups at the 3 and 6 positions of a carbazole can enhance the electrochemical and morphological stability of the resulting polymer films. lookchem.com Similarly, attaching n-butyl and t-butyl groups to a 3,3'-bicarbazole core was shown to increase solubility, enabling the use of these materials in solution-processed OLEDs. mdpi.com

The following table summarizes the impact of different substituents on the properties of bicarbazole derivatives based on various studies.

Bicarbazole Derivative Substituent(s) Observed Effects Potential Application
3,3'-BCzPhPhenylServes as an excellent host material with high thermal stability. rsc.orgrsc.orgGreen Phosphorescent OLEDs rsc.orgrsc.org
3,3'-di(arylamino)carbazolesDiarylaminoHigh thermal stability (decomposition temperatures from 291 °C to over 530 °C). nih.govTADF Emitters nih.gov
3CN33BCzBenzonitrileEnhanced current density in devices. nih.govBlue/Green Phosphorescent OLEDs nih.gov
BCz-nBuPh & BCz-tBuPhn-butylphenyl, t-butylphenylIncreased solubility in common organic solvents. mdpi.comSolution-Processed OLEDs mdpi.com
DOBCz & DSBCzPhenoxazine, PhenothiazineDemonstrated good performance as host materials. researchgate.netGreen and Red OLEDs researchgate.net

Correlation Between Molecular Conformation (e.g., Dihedral Angles) and Performance

The three-dimensional structure of bicarbazole molecules, particularly the dihedral angle between the two carbazole planes, is a critical determinant of their performance in electronic devices. This angle influences the degree of π-conjugation between the two units, which in turn affects the electronic energy levels and the balance between resonance and conjugation effects. rsc.orgrsc.org

Studies on regioisomeric bicarbazoles have shown a clear trend: a greater twist angle between the carbazole units leads to larger HOMO-LUMO and singlet-triplet energy gaps. rsc.orgrsc.org This is advantageous for phosphorescent OLEDs, as a high triplet energy in the host material is required to efficiently confine the excitons on the phosphorescent guest emitter. For example, the dihedral angle in 4,4'-bicarbazole derivatives is significantly larger than in 2,2'- or 3,3'-bicarbazole derivatives, resulting from greater steric hindrance. rsc.org This larger twist disrupts the π-conjugation, leading to a higher triplet energy. rsc.orgrsc.org

Twisted molecular structures are also beneficial for creating morphologically stable, amorphous thin films during device fabrication, which helps prevent performance degradation over time. rsc.org In contrast, more planar structures may be better suited for charge-transport applications where extensive π-conjugation is desired. rsc.org

The table below illustrates how the linkage position in phenyl-substituted bicarbazoles affects the dihedral angle between the carbazole planes.

Bicarbazole Isomer Dihedral Angle (θ) Key Finding
2,2'-BCzPh28.4°Relatively planar structure, promotes closer packing. rsc.org
1,1'-BCzPh71.5°Greater steric repulsion leads to a larger twist. rsc.org
4,4'-BCzPh78.1°Largest twist angle, resulting in a larger energy gap. rsc.org

Engineering Molecular Architectures for Enhanced Functionality

Building upon the understanding of substituent and conformational effects, researchers are actively engineering novel molecular architectures based on the 3,3',6,6'-tetrabromo-9,9'-bicarbazole framework to achieve enhanced functionality. This involves the rational design of molecules for specific applications, such as thermally activated delayed fluorescence (TADF) emitters and stable host materials.

One strategy involves creating donor-acceptor (D-A) structures. By linking the electron-donating bicarbazole unit with an electron-accepting unit like triazine, it is possible to design molecules with small singlet-triplet energy gaps, a key requirement for TADF emitters. chemistryforsustainability.org This allows for efficient harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies in OLEDs.

Another approach is to modify the bicarbazole core to improve its physical properties. For example, incorporating a large and rigid adamantane (B196018) group into a 3,9'-bicarbazole derivative was shown to maintain the desirable electronic properties while increasing molecular weight, thermal stability, and film-forming characteristics. rsc.org This architectural modification led to solution-processed TADF-OLEDs with high external quantum efficiency and improved device reproducibility. rsc.org

The choice of the interconnect position between carbazole units is also a powerful tool for molecular engineering. As previously mentioned, linking through the 4,4'-position can increase triplet energy, making the material suitable as a host for blue phosphorescent emitters, while a 3,3'-linkage can enhance current density. nih.gov This demonstrates that by simply changing the connectivity within the bicarbazole skeleton, materials can be optimized for different roles within an OLED device structure. nih.gov These engineering strategies underscore the versatility of the bicarbazole platform in developing next-generation organic electronic materials.

Conclusion and Future Research Perspectives

Summary of Current Advancements and Challenges for TBBCz

3,3',6,6'-Tetrabromo-9,9'-bicarbazole (TBBCz) has been established as a significant building block in materials science, primarily owing to its robust, rigid structure and the versatile reactivity afforded by its four bromine atoms. A key advancement in the application of TBBCz lies in its use as a precursor for Covalent Organic Frameworks (COFs). These frameworks have demonstrated considerable potential in applications such as gas storage and separation. For instance, COFs derived from TBBCz have been explored for acetylene (B1199291) capture and separation, showcasing high uptake capacities and selectivities. rsc.org The extensive bromination of the bicarbazole core is a critical feature, enhancing the electronic properties of the molecule compared to less brominated analogues. researchgate.net This strategic functionalization makes TBBCz particularly valuable for creating stable and reactive components for advanced materials. researchgate.net

However, the very feature that provides its reactivity also presents challenges. The introduction of bromine atoms can alter the optoelectronic properties of the carbazole (B46965) system. Studies on similar brominated carbazole-based dyes have shown that increasing the degree of bromination can lead to a blueshift in the UV-vis absorption spectra. rsc.org This shift could be disadvantageous in applications that require absorption in the visible light spectrum, such as certain types of photocatalysis or organic photovoltaics. Furthermore, while the bromine atoms serve as excellent handles for post-synthetic modification via cross-coupling reactions, controlling the regioselectivity and achieving complete substitution can be synthetically demanding, potentially leading to product mixtures that require extensive purification. The inherent non-planar, or "butterfly," shape of the 9,9'-bicarbazole (B186256) unit, while effective in preventing dye aggregation, can also influence the final packing and morphology of materials, which needs to be carefully considered during device fabrication. rsc.org

Emerging Directions in Synthetic Strategies and Functionalization

The synthesis and functionalization of TBBCz have traditionally relied on established methods such as Suzuki and other cross-coupling reactions to append desired functional groups at the bromine positions. researchgate.net However, the field is evolving, with emerging strategies focused on creating more complex and highly tailored molecular architectures.

One promising direction is the development of advanced "one-pot" or "two-in-one" synthetic strategies. For example, the synthesis of a highly crystalline bicarbazole-based COF has been achieved through a self-polycondensation of a monomer designed with multiple reactive groups, a strategy that can lead to materials with higher crystallinity and larger surface areas. While not directly employing TBBCz as the starting monomer, this approach highlights a sophisticated synthetic direction where complex bicarbazole precursors are designed for more efficient polymerization, a concept applicable to TBBCz-derived structures.

Furthermore, the broader field of heteroaromatic chemistry is seeing increased use of organometallic reagents, such as organo-lithium, -magnesium, and -zinc compounds, for precise functionalization. rsc.org These methods, which include directed selective metalation and halogen/metal exchange reactions, offer alternative pathways to introduce a wider variety of functional groups onto the bicarbazole scaffold beyond what is typically achieved with standard palladium-catalyzed cross-couplings. rsc.org Applying these advanced organometallic strategies to TBBCz could enable the creation of novel derivatives with finely tuned electronic and physical properties for specific applications. This would allow for the introduction of functionalities that are incompatible with traditional cross-coupling conditions, thereby expanding the chemical space accessible from this versatile building block.

Potential for Novel Applications in Materials Science and Organic Electronics

The unique structural and electronic properties of TBBCz make it a versatile platform for a range of novel applications in materials science and organic electronics. Its ability to form stable, porous COFs is a major area of current and future research. rsc.org Beyond gas separation, these TBBCz-based COFs are being investigated for energy storage, with their high surface area and redox-active bicarbazole units making them suitable for use in supercapacitors. rsc.org Another emerging application for such COFs is in chemical sensing; for example, a bicarbazole-based COF has been shown to act as an acidichromism sensor, exhibiting a distinct color change in the presence of acid.

In the realm of organic electronics, while bicarbazole derivatives are known components of Organic Light-Emitting Diodes (OLEDs), the specific properties of TBBCz open up new possibilities. mdpi.com The four bromine atoms allow for the attachment of various functional groups, which can be used to tune the emission color, charge transport properties, and device efficiency. For instance, by attaching electron-donating and electron-accepting moieties through the bromine positions, TBBCz can be converted into bipolar host materials or emitters for advanced OLEDs.

Furthermore, recent research into brominated carbazole dyes has highlighted their potential in photocatalytic hydrogen evolution. rsc.org The introduction of bromine atoms was found to enhance the non-planarity of the dye molecules, which in turn improved their performance in hydrogen production. rsc.org This suggests a promising, albeit less explored, application for TBBCz and its derivatives as sensitizers or core components in systems for artificial photosynthesis and renewable energy generation.

Outlook for Advanced Computational Modeling in Guiding TBBCz Research

Advanced computational modeling is poised to play a pivotal role in accelerating research into TBBCz and its derivatives. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are becoming indispensable tools for predicting the behavior of these complex molecules before they are synthesized. researchgate.net Molecular modeling can provide deep insights into the structure-property relationships that govern the performance of TBBCz-based materials. For example, simulations can accurately predict how the dihedral angle between the two carbazole units in TBBCz will change upon functionalization, and how this will affect the material's electronic properties, such as the HOMO/LUMO energy levels and the absorption spectrum. rsc.org

This predictive power is particularly valuable in the design of materials for organic electronics. Computational screening can be used to rapidly evaluate a large library of virtual TBBCz derivatives for their potential as OLED host materials, emitters, or components in organic solar cells. By calculating key parameters like charge mobility, triplet energy levels, and exciton distribution, researchers can identify the most promising candidates for synthesis, saving significant time and resources.

Moreover, in the context of COFs and other porous polymers, computational tools like Avogadro and specialized force fields can be used to model the assembly of TBBCz-based monomers into extended frameworks. These simulations can predict properties such as pore size, surface area, and binding affinity for specific gas molecules, thereby guiding the rational design of materials for applications like carbon capture or chemical separations. As computational methods become more powerful and accessible, they will increasingly steer experimental efforts, enabling a more targeted and efficient exploration of the vast potential of this compound.

Q & A

Q. What are the established synthetic routes for 3,3',6,6'-tetrabromo-9,9'-bicarbazole, and how can purity be optimized?

The compound is typically synthesized via oxidative coupling of 3,6-dibromo-9H-carbazole using KMnO₄ in acetone under reflux (65°C, 12–24 hours). Key steps include:

  • Precursor preparation : 3,6-dibromo-9H-carbazole is first synthesized, often via bromination of carbazole using Br₂ or N-bromosuccinimide (NBS) in a polar solvent.
  • Oxidative coupling : KMnO₄ acts as an oxidizing agent to dimerize two carbazole units at the 9- and 9'-positions. The reaction yield (~53%) can be improved by optimizing stoichiometry (2.5 eq KMnO₄ per carbazole unit) and purification via silica gel chromatography with petroleum ether .
  • Purity validation : Use ¹H/¹³C NMR to confirm bromine substitution patterns and mass spectrometry (MS) to verify molecular weight.

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves the bicarbazole core geometry and bromine positions (e.g., monoclinic I2/a space group observed in hydrogen-bonded frameworks) .
  • Solid-state NMR : Confirms crystallinity and hydrogen bonding in derived materials like covalent organic frameworks (COFs) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for applications in high-temperature processes (e.g., MOF/COF synthesis) .

Advanced Research Questions

Q. How does this compound enhance the performance of microporous materials in gas separation?

The bromine substituents and bicarbazole backbone enable:

  • High surface area : Derivatives like Cd(II)-MOF (HBU-23) achieve BET surface areas of 384 m²/g, facilitating SO₂ uptake (91.38 cm³/g) via polar interactions between SO₂ and Br atoms .
  • Gate-opening mechanisms : In hydrogen-bonded organic frameworks (HOFs), bromine-rich frameworks exhibit pressure-dependent selectivity for ethylene/ethane separation (99.1% purity at 333 kPa) .
  • Design considerations : Adjusting linker symmetry (e.g., tetrahedral vs. linear geometry) and pore size (via solvent choice during crystallization) optimizes gas adsorption kinetics .

Q. What methodologies address contradictions in reported surface areas and CO₂ uptake capacities for bicarbazole-based frameworks?

Discrepancies arise from:

  • Activation protocols : Incomplete solvent removal during MOF/COF activation can artificially reduce surface area. Supercritical CO₂ drying is recommended for microporous materials .
  • Measurement variability : Use standardized Brunauer-Emmett-Teller (BET) analysis at 77 K with N₂ or CO₂ to ensure consistency. For example, covalent triazine frameworks (CTFs) derived from bicarbazole show CO₂ uptakes of 3.91–7.60 mmol/g at 273–298 K, depending on activation .
  • Crystallinity vs. amorphicity : Pair BET with powder XRD to confirm framework integrity post-synthesis .

Q. How do bromine atoms in this compound influence charge transfer in optoelectronic applications?

  • Electronic effects : Bromine’s electron-withdrawing nature lowers HOMO/LUMO levels (e.g., HOMO = 5.76 eV, LUMO = 2.19 eV), enhancing charge mobility in COFs for photocatalytic hydrogen evolution (31 μmol·h⁻¹) .
  • Steric effects : Bulky Br substituents reduce π-π stacking, minimizing exciton quenching in perovskite solar cells. For example, bicarbazole-pyrene COFs achieve higher open-circuit voltages (VOC) due to improved hole transport .
  • Spectroscopic validation : UV-vis and photoluminescence (PL) spectra reveal bathochromic shifts in brominated frameworks, confirming extended conjugation .

Q. What strategies mitigate framework interpenetration in bicarbazole-based HOFs and COFs?

  • Solvent-directed synthesis : Use low-polarity solvents (e.g., DMF/acetone mixtures) to slow crystallization and reduce interpenetration. For example, 11-fold interpenetrated HOFs were minimized by vapor diffusion methods .
  • Bulky functional groups : Introduce methyl or phenyl groups at non-reactive positions to sterically hinder interframework interactions .
  • Post-synthetic modification : Ligand exchange with longer linkers (e.g., 4,4'-biphenyldicarboxylic acid) expands pore size and reduces interpenetration .

Methodological Guidelines

  • Synthesis optimization : Prioritize oxidative coupling yield via time-resolved TLC monitoring .
  • Characterization rigor : Combine SCXRD, BET, and solid-state NMR to resolve structural ambiguities .
  • Application-specific design : Tailor bromine substitution and framework topology for target applications (e.g., gas separation vs. photocatalysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.